molecular formula C21H21N3O2S B2449370 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705802-07-8

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2449370
CAS No.: 1705802-07-8
M. Wt: 379.48
InChI Key: DYYQRXNVNMFRMI-UHFFFAOYSA-N
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Description

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the reaction of quinoxaline with an appropriate reagent to introduce the oxy group at the 2-position.

    Synthesis of the Piperidin-1-yl Intermediate: This step involves the preparation of a piperidine derivative, which is then functionalized to introduce the desired substituents.

    Coupling Reaction: The final step involves the coupling of the (2-(Methylthio)phenyl) group with the (4-(quinoxalin-2-yloxy)piperidin-1-yl) group under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxalin-2-yloxy group can be reduced under specific conditions to form the corresponding hydroxy derivative.

    Substitution: The piperidin-1-yl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoxalin-2-yloxy group can produce hydroxy derivatives.

Scientific Research Applications

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline: shares structural similarities with other compounds containing quinoxaline, piperidine, and methylthio groups.

    This compound: can be compared with other quinoxaline derivatives, piperidine derivatives, and compounds containing methylthio groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-27-19-9-5-2-6-16(19)21(25)24-12-10-15(11-13-24)26-20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYQRXNVNMFRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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